molecular formula C20H22ClF3N2O3S B3523979 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide

Cat. No.: B3523979
M. Wt: 462.9 g/mol
InChI Key: KQRZJEAVXQKMJP-UHFFFAOYSA-N
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Description

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide is a complex organic compound with a unique structure that includes a chloro, methylsulfonyl, and trifluoromethyl group attached to an aniline ring, as well as a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The aniline derivative is then subjected to chlorination, methylsulfonylation, and trifluoromethylation reactions under controlled conditions. The final step involves the acylation of the substituted aniline with the appropriate acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Cycloalkanes: Cyclic hydrocarbons with similar structural features.

Uniqueness

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N2O3S/c1-12(2)15-7-5-6-13(3)19(15)25-18(27)11-26(30(4,28)29)17-10-14(20(22,23)24)8-9-16(17)21/h5-10,12H,11H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRZJEAVXQKMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
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2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
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2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
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2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
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2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
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2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide

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